molecular formula C27H24O5 B2948533 methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 307547-99-5

methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2948533
CAS No.: 307547-99-5
M. Wt: 428.484
InChI Key: HQJXYJPPNORQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound featuring a coumarin (2H-chromen-2-one) core substituted with a phenyl group at position 4, a propyl chain at position 6, and a methyl benzoate moiety linked via an oxymethyl group at position 6. The coumarin scaffold is known for its diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. The propyl and phenyl substituents likely influence lipophilicity and steric interactions, while the methyl benzoate group may enhance metabolic stability or modulate solubility .

Properties

IUPAC Name

methyl 4-[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-3-7-21-14-23-22(19-8-5-4-6-9-19)15-26(28)32-25(23)16-24(21)31-17-18-10-12-20(13-11-18)27(29)30-2/h4-6,8-16H,3,7,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJXYJPPNORQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic synthesis procedures. One common method includes the condensation reaction between 2-hydroxyacetophenone derivatives and ethyl 4-bromobenzoate under basic conditions, followed by cyclization and subsequent functional group modifications to introduce the phenyl and propyl groups.

Industrial Production Methods: On an industrial scale, production methods might involve optimizing reaction conditions such as temperature, pressure, and catalysts to improve yields and efficiency. Batch or continuous flow reactors could be employed to facilitate large-scale production, with careful monitoring of reaction parameters to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. Its chromen-2-one core and substituent groups provide multiple reactive sites for such transformations.

Common Reagents and Conditions:
  • Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.

  • Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could result in alcohol derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a building block for constructing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is investigated for its potential as an enzyme inhibitor, modulating the activity of specific biological pathways. It also shows promise in anti-cancer and anti-inflammatory studies due to its ability to interact with various cellular targets.

Industry: Industrial applications include its use as an intermediate in the synthesis of specialty chemicals, dyes, and advanced materials. Its structural features make it valuable in developing new materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one core is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating biological pathways. Detailed studies reveal that its phenyl and propyl groups enhance binding affinity and specificity, making it a potent agent in various applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name (Use) Core Structure Key Substituents Notable Features
Methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate (Target) Coumarin (2H-chromen-2-one) - 4-Phenyl
- 6-Propyl
- 7-Oxy(methyl benzoate)
Potential fluorescence/biological activity; substituents may enhance lipophilicity .
Tribenuron-methyl ester (Herbicide) Benzoate - Sulfonylurea linkage
- Pyrimidinyl and triazine substituents
Inhibits acetolactate synthase (ALS); high selectivity in cereals .
Pyriminobac-methyl (Herbicide) Benzoate - Pyrimidinyloxy group
- Methoxyiminoethyl chain
Targets grass weeds in rice paddies; structural flexibility enhances binding .
Imazamethabenz-methyl ester (Herbicide) Benzoate - Imidazolinone ring
- Methyl/isopropyl substituents
ALS inhibitor; chiral centers influence enantioselective activity .
Haloxyfop-methyl ester (Herbicide) Aryloxyphenoxypropionate - Trifluoromethylpyridinyl group
- Phenoxypropanoate chain
ACCase inhibitor; fluorine enhances membrane permeability .

Key Observations:

Core Structure Diversity: The target compound’s coumarin core distinguishes it from analogs with pyrimidinyl, imidazolinone, or aryloxyphenoxypropionate backbones. Coumarins are less common in pesticides but are explored for photophysical and medicinal applications.

Substituent Impact: Lipophilicity: The target’s propyl and phenyl groups likely increase lipophilicity compared to pyriminobac-methyl (methoxyiminoethyl) or tribenuron-methyl (polar sulfonylurea). This could affect bioavailability or environmental persistence. Electron-Withdrawing Groups: Haloxyfop-methyl’s trifluoromethylpyridinyl group enhances herbicidal activity via electron-withdrawing effects, a feature absent in the target compound.

Functional Moieties: The methyl benzoate group in all compounds serves as a metabolically stable ester, but its position and adjacent substituents dictate target interactions. For example, in haloxyfop-methyl, the phenoxypropanoate chain is critical for binding to acetyl-CoA carboxylase.

Biological Activity: While pesticide analogs inhibit enzymes like ALS or ACCase, the target coumarin derivative’s biological targets remain speculative.

Biological Activity

Methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate, a compound with the molecular formula C24H18O5 and a molecular weight of 386.4 g/mol, has garnered attention in recent research for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromene backbone linked to a benzoate moiety. Its structure can be represented as follows:

Molecular Structure C24H18O5\text{Molecular Structure }\text{C}_{24}\text{H}_{18}\text{O}_{5}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

1. Antibacterial Properties

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

2. Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity, albeit at higher concentrations compared to its antibacterial effects:

Fungal Strain MIC (μg/mL)
Candida albicans31.25 - 125
Aspergillus niger62.5 - 250

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced synthesis of essential proteins in bacteria.
  • Disruption of Nucleic Acid Synthesis : It hampers DNA and RNA replication processes, crucial for bacterial growth and survival.
  • Biofilm Inhibition : Studies have shown that the compound can inhibit biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which is critical in chronic infections.

Case Studies

Case Study 1: Efficacy Against MRSA

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that this compound significantly reduced biofilm formation at concentrations as low as 31.25 μg/mL, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Synergistic Effects

Research exploring the synergistic effects of this compound with other antibiotics found that combining it with gentamicin enhanced the overall antibacterial efficacy against resistant strains, suggesting a potential therapeutic application in treating multidrug-resistant infections .

Q & A

Q. What are the recommended synthetic routes for methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate, and how can purity be optimized?

Methodological Answer:

  • Synthesis Routes : Adapt protocols from analogous coumarin derivatives. For example, details a synthesis involving condensation of ethyl oxalyl monochloride with a pyrrolizine precursor, which can be modified for the target compound by substituting appropriate starting materials (e.g., 2-oxo-4-phenyl-6-propyl-2H-chromen-7-ol) .
  • Purity Optimization :
    • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
    • Recrystallize the final product using solvents like ethanol or methanol.
    • Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
    • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation, as per safety guidelines in and .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm molecular packing using single-crystal XRD. provides a template for data collection (Mo Kα radiation, λ = 0.71073 Å) and refinement (SHELXL-97) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to assign protons (e.g., chromen-2-one carbonyl at δ ~160 ppm in ¹³C NMR).
    • 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~434.4).
  • IR Spectroscopy : Identify ester (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How should stability and storage conditions be managed to ensure compound integrity?

Methodological Answer:

  • Stability Assessment :
    • Conduct accelerated degradation studies under stress conditions (40°C/75% RH, UV light) for 4–8 weeks. Monitor via HPLC for decomposition products .
  • Storage Protocol :
    • Use amber glass vials to prevent photodegradation.
    • Maintain in a desiccator with silica gel to avoid hydrolysis (critical for ester groups) .
    • Avoid temperatures >25°C; recommends refrigeration for long-term stability .

Q. What methods are recommended for determining solubility and formulating the compound for in vitro assays?

Methodological Answer:

  • Solubility Profiling :
    • Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
    • Quantify via UV-Vis spectroscopy (calibration curve at λ_max ~300 nm) .
  • Formulation for Assays :
    • Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).
    • For aqueous systems, employ solubilizers like β-cyclodextrin or Tween-80 .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models predict biological activity of derivatives?

Methodological Answer:

  • Data Collection : Assay derivatives for target activity (e.g., enzyme inhibition, cytotoxicity).
  • Descriptor Calculation : Use software (Dragon, MOE) to compute topological, electronic, and steric parameters (e.g., logP, polar surface area).
  • Model Development : Apply partial least squares (PLS) regression or machine learning (Random Forest) to correlate descriptors with activity. highlights QSAR’s role in optimizing natural product analogs .

Q. What experimental designs are suitable for assessing environmental impact and ecotoxicity?

Methodological Answer:

  • Long-Term Ecotoxicity : Follow the framework in ’s INCHEMBIOL project:
    • Phase 1 : Lab studies on biodegradation (OECD 301B test) and aquatic toxicity (Daphnia magna LC₅₀).
    • Phase 2 : Field monitoring for bioaccumulation in soil/water systems .
  • Statistical Design : Use randomized block designs () with environmental variables (pH, temperature) as split-plot factors .

Q. How can in vivo pharmacological studies be designed to evaluate efficacy and toxicity?

Methodological Answer:

  • Dose-Response Studies :
    • Apply a split-plot design (): Main plots = dose levels (0.1–100 mg/kg), subplots = administration routes (oral, IV) .
    • Monitor biomarkers (e.g., liver enzymes, inflammatory cytokines) at 24h/48h intervals.
  • Toxicokinetics : Use LC-MS/MS to quantify plasma/tissue concentrations over time .

Q. How should researchers resolve contradictions in experimental data (e.g., solubility, reactivity)?

Methodological Answer:

  • Statistical Validation : Apply ANOVA to compare datasets; ’s starred values suggest using Grubbs’ test for outlier removal .
  • Orthogonal Methods : Confirm solubility discrepancies with HPLC vs. gravimetric analysis.
  • Replicate Studies : Repeat under controlled conditions (humidity, solvent grade) to isolate variables .

Q. What mechanistic studies can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model binding to receptors (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS) .
  • In Vitro Assays :
    • Surface plasmon resonance (SPR) for binding affinity (KD measurement).
    • Fluorescence polarization for competitive inhibition .

Q. How can computational modeling predict metabolic pathways and drug-drug interactions?

Methodological Answer:

  • Metabolism Prediction : Use software (Meteor, ADMET Predictor) to identify CYP450 oxidation sites (e.g., propyl side chain hydroxylation).
  • Interaction Risk Assessment : Simulate hepatic clearance with Simcyp® PBPK models, incorporating inhibition constants (Ki) from human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.